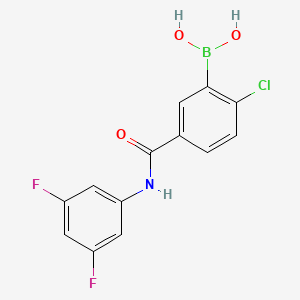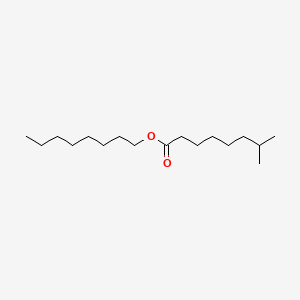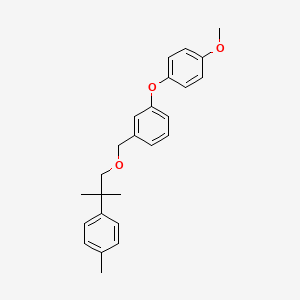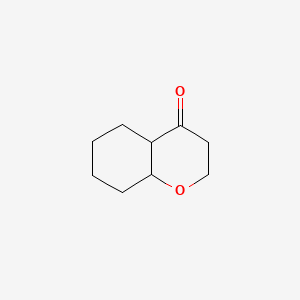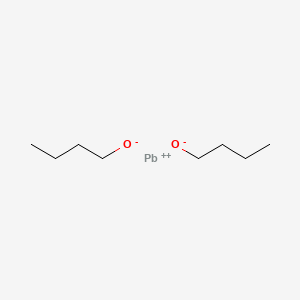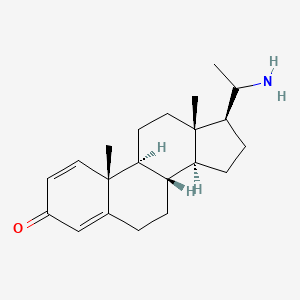
20-Aminopregna-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Aminopregna-1,4-dien-3-one is a synthetic steroid compound with the molecular formula C21H31NO and a molecular weight of 313.5 g/mol It is a derivative of pregna-1,4-dien-3-one, featuring an amino group at the 20th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Mycolicibacterium neoaurum, a bacterium capable of transforming phytosterols into steroid intermediates . By knocking out specific genes such as 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A), the production of 20-Aminopregna-1,4-dien-3-one can be optimized .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the fermentation conditions of Mycolicibacterium neoaurum. Overexpression of genes such as NADH oxidase (NOX) and catalase (KATE) can further enhance the yield and purity of the compound . The final product is typically purified through a series of chromatographic techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
20-Aminopregna-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated analogs.
Aplicaciones Científicas De Investigación
20-Aminopregna-1,4-dien-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various steroid drugs.
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Industry: It is used in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 20-Aminopregna-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of Δ1-steroids, such as prednisolone . The compound’s effects are mediated through its conversion to active metabolites that interact with steroid receptors and modulate gene expression.
Comparación Con Compuestos Similares
Similar Compounds
21-Hydroxy-20-methyl-pregna-1,4-dien-3-one: Another C22 steroid used in corticosteroid synthesis.
9,21-Dihydroxy-20-methyl-pregna-4-en-3-one: A valuable steroid derivative for corticosteroid synthesis.
Uniqueness
20-Aminopregna-1,4-dien-3-one is unique due to its amino group at the 20th position, which distinguishes it from other similar compounds. This structural feature allows for specific chemical modifications and applications in steroid drug synthesis.
Propiedades
Número CAS |
77546-81-7 |
|---|---|
Fórmula molecular |
C21H31NO |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(1-aminoethyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
BQUZWOTWZGCUID-HWSYHKBZSA-N |
SMILES isomérico |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)N |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)



